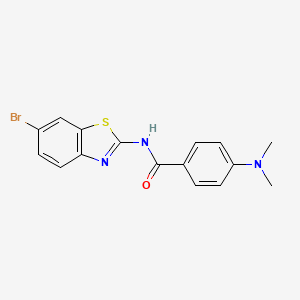

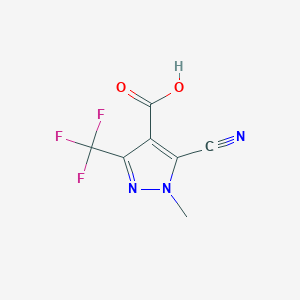

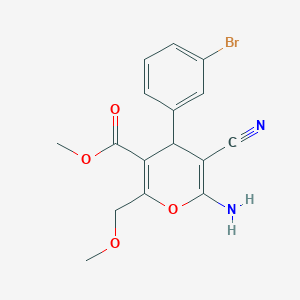

![molecular formula C12H13FN2O4S B2506688 1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-30-4](/img/structure/B2506688.png)

1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Overview

Description

The compound "1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a sulfonyl group and a fluorophenyl moiety in the compound suggests that it may exhibit unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, as described in the research. This process includes the migration of sulfonyl groups to different positions, which can be controlled by altering the Lewis acids used in the reaction . This method could potentially be applied or adapted for the synthesis of the compound , considering the sulfonyl and methyl groups present in its structure.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution of different functional groups at various positions on the pyrazole ring can significantly influence the compound's chemical behavior and interaction with biological targets. For instance, the introduction of a sulfonyl fluoride group at the 4-position of the aryl urea group in pyrazolotriazolopyrimidines has been shown to result in irreversible antagonism at the human A3 adenosine receptor . This suggests that the molecular structure of "this compound" could also allow for specific interactions with biological receptors, given its similar sulfonyl and fluorophenyl components.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by the presence of electrophilic groups such as sulfonyl fluoride. These groups can participate in irreversible binding with nucleophilic sites on biological receptors . The fluorine atom in the sulfonyl group can act as an electrophile, potentially enhancing the reactivity of the compound towards nucleophiles. The specific chemical reactions and interactions of "this compound" would depend on the nature of the target and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and the nature of their substituents. The presence of a sulfonyl group can increase the compound's polarity, potentially affecting its solubility in various solvents. The fluorophenyl group could contribute to the compound's lipophilicity, influencing its ability to cross biological membranes. The hydroxyethyl and methyl groups may also play a role in the compound's overall hydrophilic-lipophilic balance, which is crucial for its pharmacokinetic and pharmacodynamic profiles. The exact physical and chemical properties of "this compound" would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Agents : A novel series of pyrazolinyl p-tolyl sulfones, including compounds with a similar structure to 1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, were synthesized and showed promising antimicrobial activity against a range of microorganisms, such as yeast, fungi, bacteria, and algae. The synthesis process involved cyclocondensation reactions and the study emphasized the enhanced activity of compounds with a 4-fluorophenyl substituent (Bonacorso et al., 2006).

Cancer and Inflammation Inhibitors : In another study, novel pyrazole carbaldehyde derivatives were synthesized and showed potential as anti-breast cancer and anti-inflammatory agents. These compounds were tested for their ability to inhibit enzymes responsible for diseases like inflammation and breast cancer. The study also included molecular docking to examine the interaction between the synthesized compounds and the targeted enzymes, showing promising results as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Molecular Conformations and Interactions : A detailed analysis of the molecular conformations and hydrogen bonding in compounds closely related to this compound was conducted, demonstrating the importance of molecular structure in dictating the physical properties and potential interactions of these compounds. The study provided insights into how slight changes in molecular structure can significantly affect the properties and interactions of the compounds (Sagar et al., 2017).

Mechanism of Action

Target of Action

The compound contains a pyrazolone ring, which is a common feature in many bioactive molecules. Pyrazolones and their derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects . The specific targets of this compound would depend on its exact structure and any modifications it might have.

properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4S/c1-8-11(6-7-16)12(17)14-15(8)20(18,19)10-4-2-9(13)3-5-10/h2-5,16H,6-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFHXUFDPGPICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332169 | |

| Record name | 2-(4-fluorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866040-30-4 | |

| Record name | 2-(4-fluorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

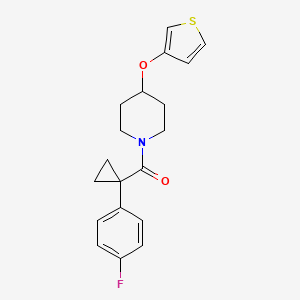

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

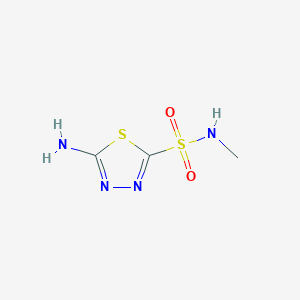

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)

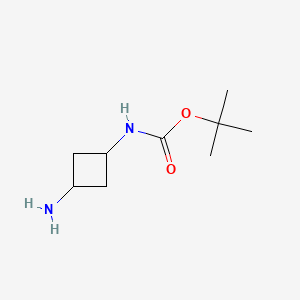

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)